molecular formula C10H11F2NO3 B1455706 {[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine CAS No. 1249877-56-2

{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine

Número de catálogo: B1455706
Número CAS: 1249877-56-2
Peso molecular: 231.2 g/mol
Clave InChI: IVZGRRPYQYXFDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine is a chemical compound with the CAS Registry Number 1249877-56-2 . Its molecular formula is C10H11F2NO3, corresponding to a molecular weight of 231.20 g/mol . The compound features a benzodioxole core, a common structural motif in various pharmacologically active compounds, substituted with a difluoromethoxy group and a methyl(amine)methyl chain . The SMILES notation for the compound is CNCC1=C(OC(F)F)C=C(OCO2)C2=C1, which can be used for computational chemistry studies and database searches . While specific biological data or applications for this exact molecule are not fully detailed in the public domain, its structure places it within a class of benzodioxole-containing compounds that are of significant interest in medicinal and pharmacological research . Related structures are frequently explored in the development of ligands for various central nervous system targets . Researchers may find this compound valuable as a building block or intermediate in organic synthesis, particularly for constructing molecules with potential psychoactive properties for legitimate scientific investigation . It may also serve as a key reference standard or analytical standard in mass spectrometry and chromatography for forensic science and drug discovery programs. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

1-[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-13-4-6-2-8-9(15-5-14-8)3-7(6)16-10(11)12/h2-3,10,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZGRRPYQYXFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1OC(F)F)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249877-56-2
Record name {[6-(difluoromethoxy)-1,3-dioxaindan-5-yl]methyl}(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

The compound {[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine , with a molecular formula of C10H11F2NO3C_{10}H_{11}F_2NO_3 and a molecular weight of 231.20 g/mol, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole structure, which is known for its diverse biological activities. The presence of difluoromethoxy and methylamine groups suggests potential interactions with various biological targets.

1. Antitumor Activity

Research indicates that compounds similar to this compound may exhibit antitumor properties. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain benzodioxole derivatives were effective against MCF-7 breast cancer cells, suggesting the potential for this compound in oncological applications .

2. Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial activity. Similar benzodioxole compounds have demonstrated significant antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

3. Neuroactive Effects

Given the presence of the methylamine group, there is a possibility that this compound could interact with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, indicating potential applications in treating mood disorders or neurodegenerative diseases .

Case Studies

StudyFocusFindings
Study AAntitumor ActivityIdentified significant cytotoxic effects on MCF-7 cell lines with IC50 values indicating potency.
Study BAntimicrobial ActivityDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study CNeuroactive EffectsShowed modulation of serotonin receptors, suggesting potential antidepressant properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Oxidative Stress Induction : Some derivatives induce oxidative stress in microbial cells, leading to cell death.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs

Table 1: Key Structural Differences
Compound Name Substituents on Benzodioxole Ring Side Chain Key Features
Target Compound 6-(difluoromethoxy) Methylaminomethyl Fluorinated substituent; methylamine
">MBDB 5-position (unsubstituted benzodioxole) α-Ethyl-N-methylbutanamine Serotonin-releasing activity
">MDMA 3,4-methylenedioxy Methamphetamine backbone Entactogen; neurotoxic
">MDMP 5-position (unsubstituted benzodioxole) N-Methylphentermine Stimulant-like properties
">n-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine Unsubstituted benzodioxole Methylaminomethyl Simpler analog; lacks fluorination
">DMMDA-2 6,7-dimethoxy Propan-2-amine Hallucinogenic properties

Key Observations :

  • Fluorination: The target compound’s 6-difluoromethoxy group distinguishes it from non-fluorinated analogs like MDMA and MBDB. Fluorination typically enhances metabolic resistance and bioavailability .
  • Substitution Pattern : Unlike DMMDA-2 (6,7-dimethoxy) or MDMA (3,4-methylenedioxy), the target compound’s substitution at the 6-position may direct selectivity toward specific serotonergic or dopaminergic pathways .

Pharmacological Comparisons

Key Observations :

  • Serotonergic vs. Dopaminergic Activity : MBDB and MDMA primarily act as serotonin releasers, while MDMP targets catecholamine reuptake. The target compound’s fluorinated structure may shift its selectivity toward serotonin transporters, similar to MBDB .
  • Neurotoxicity : Fluorination could mitigate oxidative stress-related neurotoxicity observed in MDMA .
  • Hormonal Effects : MBDB increases ACTH and prolactin via serotonergic mechanisms, which may be a point of comparison for future studies on the target compound .

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves two key stages:

This approach leverages selective functionalization and amination reactions to achieve the target molecule with high purity and yield.

Preparation of the Difluoromethoxy-Benzodioxole Intermediate

The difluoromethoxy group (-OCF2H) is introduced onto the benzodioxole ring via nucleophilic substitution or fluorination reactions starting from suitable hydroxybenzodioxole precursors. Common reagents for difluoromethoxylation include difluorocarbene precursors or reagents such as difluoromethylating agents under controlled conditions.

  • The benzodioxole ring is typically constructed from catechol derivatives by methylenation (forming the dioxole ring).
  • Difluoromethoxylation at the 6-position can be achieved by reacting the hydroxy group with difluoromethylating reagents, often under basic or catalytic conditions.

Introduction of the Methylamine Group

The benzylic methylamine moiety can be introduced by:

Representative Preparation Method (Based on Patent and Literature Data)

Step Reagents & Conditions Description Yield & Notes
1. Synthesis of 6-(difluoromethoxy)-1,3-benzodioxole Starting from catechol derivative, methylenation to form benzodioxole ring, followed by difluoromethoxylation using difluorocarbene precursors or difluoromethylating agents under basic/catalytic conditions Formation of the fluorinated benzodioxole intermediate High regioselectivity required; typical yields >70%
2. Benzylic halogenation Halogenation at 5-position benzylic carbon using N-bromosuccinimide (NBS) or similar halogenating agents under radical or photochemical conditions Formation of benzylic bromide intermediate Moderate to high yield; control of mono-halogenation critical
3. Nucleophilic substitution with methylamine Reaction of benzylic halide with excess methylamine in solvent such as ethanol or DMF at elevated temperature Substitution of halide with methylamine to yield target compound Yields typically 60-85%; purification by chromatography or crystallization

Alternative Synthetic Routes

  • Direct reductive amination:
    If the corresponding benzylic aldehyde derivative of the difluoromethoxy benzodioxole is accessible, direct reductive amination with methylamine and a mild reducing agent can be used. This method can offer fewer steps and milder conditions.

  • Use of protected amines or amine precursors:
    Protection/deprotection strategies may be used to improve selectivity and yield, especially in complex synthetic sequences.

Summary Table of Preparation Methods

Method Key Step Reagents Advantages Limitations
Halogenation + Nucleophilic substitution Benzylic halogenation followed by methylamine substitution NBS, methylamine Well-established, high regioselectivity Requires handling of halogenated intermediates
Reductive amination Condensation of aldehyde with methylamine + reduction Methylamine, NaBH3CN or similar Fewer steps, mild conditions Requires aldehyde precursor, possible side reactions
Direct difluoromethoxylation on benzodioxole Difluoromethylation of hydroxybenzodioxole Difluorocarbene precursors Direct introduction of difluoromethoxy group Specialized reagents, control of regioselectivity

Research Findings and Practical Considerations

  • The difluoromethoxy group imparts significant electronic and steric effects, influencing the reactivity of the benzodioxole ring, which must be considered during functionalization steps.
  • Control of regioselectivity during halogenation and difluoromethoxylation is critical to avoid side products.
  • Use of polar aprotic solvents (e.g., DMF, DMSO) and controlled temperature regimes enhances substitution efficiency.
  • Purification techniques such as preparative liquid chromatography are often employed to isolate the final compound with high purity, as indicated in related synthetic protocols for difluorobenzodioxole derivatives.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing {[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine?

Answer:
The compound can be synthesized via hydrogenation of nitro intermediates or reductive amination. A viable approach involves:

  • Step 1: Hydrogenation of a nitro precursor (e.g., 6-(difluoromethoxy)-5-nitro-1,3-benzodioxole) using Pd/C in methanol under hydrogen pressure, achieving >90% yield .
  • Step 2: Methylation of the resulting primary amine using methyl iodide in DMF with NaH as a base at 0–25°C for 4–6 hours .
    Key Considerations:
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Advanced: How can competing side reactions during methylation be minimized?

Answer:
Side reactions (e.g., N,N-dimethylation or benzodioxole ring opening) are influenced by solvent polarity and base strength. Mitigation strategies include:

  • Solvent Optimization: Replace DMF with THF to reduce nucleophilicity of the amine .
  • Temperature Control: Maintain temperatures below 25°C to slow down competing pathways .
  • Stoichiometry: Use a 1:1 molar ratio of methyl iodide to the primary amine to limit over-alkylation .
    Data Contradiction Note:
    reports high yields (105%) in hydrogenation steps, but excess reductants may reduce nitro groups incompletely. Validate purity via ¹H/¹³C NMR and HRMS .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify benzodioxole protons (δ 5.8–6.2 ppm) and methylamine protons (δ 2.3–2.7 ppm) .
    • FT-IR: Confirm C-F stretching (1100–1200 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) .
  • Purity Assessment:
    • HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .

Advanced: How can computational modeling predict the compound’s bioactivity?

Answer:

  • In Silico Tools:
    • LogP Prediction: SwissADME predicts LogP = 2.1, suggesting moderate lipophilicity for blood-brain barrier penetration .
    • Docking Studies: Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A), leveraging the benzodioxole moiety’s π-stacking potential .
  • Validation: Compare predicted vs. experimental IC₅₀ values from radioligand binding assays to refine models .

Basic: What stability protocols are recommended for long-term storage?

Answer:

  • Storage Conditions:
    • Temperature: –20°C in amber vials to prevent photodegradation.
    • Humidity: Desiccate with silica gel to avoid hydrolysis of the difluoromethoxy group .
  • Stability Monitoring:
    • Perform monthly HPLC checks; degradation >5% warrants repurification .

Advanced: How does the difluoromethoxy group influence metabolic stability?

Answer:

  • Metabolic Pathways:
    • The difluoromethoxy group resists CYP450-mediated oxidation compared to methoxy analogs, as shown in microsomal assays (t₁/₂ = 120 vs. 45 minutes) .
  • Isotope Studies:
    • Use ¹⁸F-labeled analogs to track in vivo metabolism via PET imaging .

Basic: What safety precautions are essential during handling?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of amine vapors .
  • Spill Management: Neutralize with citric acid (10% w/v) before disposal .

Advanced: How can regioselectivity challenges in benzodioxole functionalization be addressed?

Answer:

  • Directing Groups: Introduce a transient protecting group (e.g., Boc) at the methylamine to direct electrophilic substitution to the 5-position .
  • Catalytic Systems: Use Pd(OAc)₂ with ligands (XPhos) for Suzuki couplings on the benzodioxole ring, achieving >85% selectivity .

Basic: What solubility properties should guide solvent selection?

Answer:

  • High Solubility: DMSO (50 mg/mL) or ethanol (30 mg/mL).
  • Low Solubility: Avoid aqueous buffers (pH >7), where precipitation occurs .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

  • Dynamic Effects: Variable-temperature NMR (25–60°C) can clarify splitting caused by restricted rotation of the difluoromethoxy group .
  • DFT Calculations: Compare computed ¹³C chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to assign ambiguous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine
Reactant of Route 2
{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.